3-(3-methylthiophen-2-yl)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}propanamide
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Overview
Description
3-(3-methylthiophen-2-yl)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}propanamide is a complex organic compound that features a thiophene ring substituted with a methyl group, a thiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylthiophen-2-yl)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}propanamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is then functionalized with a methyl group. The thiazole ring is introduced through a cyclization reaction, and the piperidine ring is added via a nucleophilic substitution reaction. The final step involves the formation of the amide bond under mild conditions using coupling reagents such as EDCI or HATU .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3-methylthiophen-2-yl)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The methyl group on the thiophene ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-(3-methylthiophen-2-yl)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(3-methylthiophen-2-yl)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The thiophene and thiazole rings can participate in π-π stacking interactions, while the piperidine ring can enhance binding affinity through hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
3-methylthiophene: A simpler analog with only the thiophene ring.
N-(1,3-thiazol-2-yl)piperidine: Contains the thiazole and piperidine rings but lacks the thiophene moiety.
3-(2-thienyl)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}propanamide: Similar structure but with a different substitution pattern on the thiophene ring.
Uniqueness
3-(3-methylthiophen-2-yl)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}propanamide is unique due to the specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development .
Biological Activity
The compound 3-(3-methylthiophen-2-yl)-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}propanamide is a novel organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure comprising a thiophene ring, a thiazole moiety, and a piperidine group. The presence of these heterocycles suggests potential interactions with various biological targets.
Chemical Structure
Component | Structure Description |
---|---|
Thiophene Ring | A five-membered ring containing sulfur, contributing to electron delocalization. |
Thiazole Moiety | A five-membered ring containing nitrogen and sulfur, often involved in biological activity. |
Piperidine Group | A six-membered saturated ring containing nitrogen, known for its role in drug design. |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : It could interact with various receptors, influencing cellular signaling.
- DNA/RNA Interaction : Potential to bind nucleic acids, affecting gene expression.
Anticancer Activity
Recent studies have indicated that compounds with structural similarities to this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity Against Cancer Cell Lines : Compounds similar to this structure have shown high cytotoxicity against various cancer cell lines, including colon cancer and leukemia cells. These effects are often associated with DNA fragmentation and activation of apoptotic pathways (e.g., caspase activation) .
Other Biological Activities
In addition to anticancer properties, the compound may exhibit other pharmacological activities:
- Antimicrobial Effects : The presence of thiophene and thiazole rings is often linked to antimicrobial properties.
- Anti-inflammatory Potential : Compounds with similar structures have been studied for their anti-inflammatory effects.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of related compounds. For example:
- Study on Cytotoxicity : A study highlighted that certain derivatives caused significant cytotoxicity in HL-60 cells at concentrations as low as 30 mg/kg . This indicates the compound's potential as a therapeutic agent against hematological malignancies.
In Silico Studies
In silico methods have been employed to predict the bioactivity of this compound based on its chemical structure:
- Molecular Docking Studies : These studies suggest that the compound may effectively bind to target proteins involved in cancer progression.
Summary of Biological Activity Data
Activity Type | Observations |
---|---|
Cytotoxicity | High activity against colon cancer and leukemia cell lines; induces apoptosis through caspase activation. |
Antimicrobial | Potential antimicrobial effects due to heterocyclic structures. |
Anti-inflammatory | Suggested anti-inflammatory activity based on structural analysis. |
Properties
IUPAC Name |
3-(3-methylthiophen-2-yl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS2/c1-13-6-9-22-15(13)4-5-16(21)19-11-14-3-2-8-20(12-14)17-18-7-10-23-17/h6-7,9-10,14H,2-5,8,11-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQOSTQBGQPZRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)NCC2CCCN(C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.